REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10].O.[NH2:18][NH2:19].O>CO>[NH:18]([C:3](=[O:2])[CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10])[NH2:19] |f:1.2|
|
Name
|
|
Quantity
|
887 mg
|
Type
|
reactant
|
Smiles
|
COC(COC=1C=C(C(=O)OC)C=CC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.92 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 0.5 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
Washing with water (3×5 mL)
|
Type
|
CUSTOM
|
Details
|
drying under vacuo at 70° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C(COC=1C=C(C(=O)OC)C=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 713 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |